molecular formula C20H19BrN2O3 B11949834 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide CAS No. 853349-31-2

1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide

Cat. No.: B11949834
CAS No.: 853349-31-2
M. Wt: 415.3 g/mol
InChI Key: NAVQXCBQKKOGBE-UHFFFAOYSA-M
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Description

1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is a synthetic organic compound It features a pyridinium core with substituents that include a dimethoxyphenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form an intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-pyridinecarboxaldehyde under controlled conditions.

    Quaternization: The final step involves the quaternization of the pyridine ring with a brominating agent to yield the desired pyridinium bromide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium chloride
  • 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium iodide

Uniqueness

1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is unique due to its specific substituents and the presence of the bromide ion, which can influence its reactivity and interactions compared to its chloride or iodide counterparts.

Properties

CAS No.

853349-31-2

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-pyridin-4-ylpyridin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C20H19N2O3.BrH/c1-24-19-4-3-17(13-20(19)25-2)18(23)14-22-11-7-16(8-12-22)15-5-9-21-10-6-15;/h3-13H,14H2,1-2H3;1H/q+1;/p-1

InChI Key

NAVQXCBQKKOGBE-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=NC=C3)OC.[Br-]

Origin of Product

United States

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